2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules.
Medicine: It has potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, used in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties
Uniqueness
What sets 2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for developing targeted therapies and studying enzyme inhibition.
Properties
Molecular Formula |
C19H15ClN4O2S |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H15ClN4O2S/c20-14-5-3-13(4-6-14)16-10-17-19(21-7-8-24(17)23-16)27-12-18(25)22-11-15-2-1-9-26-15/h1-10H,11-12H2,(H,22,25) |
InChI Key |
AUMRLWCHRBHBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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